molecular formula C12H3Br5O B12575112 1,2,4,6,9-Pentabromo-dibenzofuran CAS No. 617708-04-0

1,2,4,6,9-Pentabromo-dibenzofuran

Cat. No.: B12575112
CAS No.: 617708-04-0
M. Wt: 562.7 g/mol
InChI Key: OOFFKFQUIPUATM-UHFFFAOYSA-N
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Description

1,2,4,6,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran core. Its molecular formula is C12H3Br5O, and it has a molecular weight of 562.672 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,6,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade bromine and dibenzofuran, with careful control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,6,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,2,4,6,9-Pentabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,2,4,6,9-Pentabromo-dibenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may interact with the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

  • 1,2,3,4,9-Pentabromo-dibenzofuran
  • 2,3,4,7,8-Pentabromo-dibenzofuran
  • 1,2,4,7,9-Pentabromo-dibenzofuran

Comparison: 1,2,4,6,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other pentabromo-dibenzofuran derivatives, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets .

Properties

CAS No.

617708-04-0

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,4,6,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-2-5(14)11-8(4)9-10(17)6(15)3-7(16)12(9)18-11/h1-3H

InChI Key

OOFFKFQUIPUATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3Br)Br)Br)Br

Origin of Product

United States

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